molecular formula C8H7IO2 B303332 3-Iodo-4-methylbenzoic acid CAS No. 82998-57-0

3-Iodo-4-methylbenzoic acid

Cat. No.: B303332
CAS No.: 82998-57-0
M. Wt: 262.04 g/mol
InChI Key: LDDHMKANNXWUAK-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol . It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a carboxylic acid functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-methylbenzoic acid. The process typically includes the following steps :

    Iodination: 4-Methylbenzoic acid is dissolved in a suitable solvent, such as methanol. Molecular iodine and an oxidizing agent, such as hydrogen peroxide, are added to the solution. The reaction mixture is stirred at room temperature until the iodination is complete.

    Purification: The reaction mixture is then filtered to remove any insoluble impurities. The filtrate is concentrated under reduced pressure to obtain crude this compound.

    Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

3-Iodo-4-methylbenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the biological activity of this compound, including its antibacterial properties, metabolic pathways, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound, with the chemical formula C9H9IO2, features an iodine atom attached to the benzene ring, which influences its biological properties. It is characterized by the following structural formula:

C9H9IO2\text{C}_9\text{H}_9\text{I}\text{O}_2

This compound exhibits unique physicochemical properties that contribute to its biological activity. Notably, it is classified as a BBB permeant , indicating its ability to cross the blood-brain barrier, which is crucial for central nervous system applications .

Antibacterial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. A study evaluating various halogenated benzoic acids indicated that this compound exhibited effective growth inhibition against several bacterial strains, including Vibrio parahaemolyticus and Vibrio harveyi. The minimum inhibitory concentration (MIC) for this compound was reported to be greater than 500 µg/mL, suggesting moderate antibacterial efficacy .

Comparative Antibacterial Activity

The following table summarizes the antibacterial activity of this compound compared to other halogenated compounds:

Compound NameMIC (µg/mL)Growth Inhibition (%)
This compound>50091.5
3,5-Diiodo-2-methoxyphenylboronic acid10030.3
2-Fluoro-5-iodophenylboronic acid10024.1

The data indicates that while this compound shows some level of antibacterial activity, it is less potent than other halogenated derivatives like DIMPBA and FIPBA .

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of iodine in its structure could play a role in these interactions, as halogens are known to impact microbial metabolism and growth.

Case Studies and Applications

In medicinal chemistry, this compound has been explored for its potential use in drug development. For example, it has been evaluated as a building block in synthesizing more complex molecules aimed at targeting oncogenic pathways . The ability to modify its structure allows for the development of derivatives with enhanced biological activity or reduced toxicity.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance antibacterial activity or reduce side effects.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of this compound in clinical settings.

Q & A

Q. Basic: What are the established synthetic routes for 3-iodo-4-methylbenzoic acid, and how do reaction conditions influence yield?

Answer:
Two primary synthetic routes are documented:

Cobalt-Catalyzed Carboxylation : Reacting 3-iodo-4-methylbenzene derivatives with CO under high pressure (110°C, 24 hrs) using cobalt catalysts (e.g., Co(acac)₃) and KOH as a base. This method achieves moderate yields (50–70%) but requires specialized equipment for high-pressure conditions .

Ester Hydrolysis : Hydrolysis of this compound methyl ester using NaOH in aqueous methanol (reflux, 4–6 hrs). This method yields >90% purity but depends on the precursor’s accessibility .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Key Limitation
Cobalt-catalyzedCo(acac)₃, KOH50–70High-pressure requirements
Methyl ester hydrolysisNaOH, MeOH/H₂O>90Precursor synthesis complexity

Q. Advanced: How can computational tools enhance retrosynthetic planning for this compound derivatives?

Answer:
AI-driven platforms (e.g., PubChem’s retrosynthesis module) analyze reaction databases to propose feasible routes. For example:

  • One-Step Synthesis Prediction : Tools prioritize direct iodination of 4-methylbenzoic acid using I₂/HNO₃ or electrophilic substitution with KI/Oxone. These predictions align with literature methods but require validation for regioselectivity .
  • Contingency Planning : If iodination fails, computational models suggest alternative pathways, such as Suzuki-Miyaura coupling using boronic acid intermediates, though steric hindrance at the 3-position may reduce efficiency .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C4, iodine at C3). The carboxylic proton appears as a broad singlet (δ 12–14 ppm), while aromatic protons split into distinct multiplets due to iodine’s heavy atom effect .
  • FT-IR : Confirm carboxylic acid group (O-H stretch: 2500–3000 cm⁻¹; C=O: 1680–1720 cm⁻¹) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for polymorph studies .

Q. Advanced: How can this compound be utilized in drug discovery pipelines?

Answer:

  • Pharmacophore Modification : The iodine atom serves as a heavy atom for X-ray crystallography in protein-ligand studies. For example, it enhances electron density maps for target validation .
  • Biotransformation Probes : Carboxylic acid group facilitates conjugation with amines (e.g., amide bond formation) to study metabolic stability. Optimize reaction pH to avoid deiodination (pH 7–9 recommended) .

Q. Advanced: How to address contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from:

  • Polymorphism : Use DSC (Differential Scanning Calorimetry) to identify polymorphs. For example, NIST reports mp 208–210°C, while commercial suppliers cite 200–203°C due to differing crystal forms .
  • Purity : HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) detects impurities like unreacted methyl ester or deiodinated byproducts. Reproduce results using recrystallization (ethanol/water) .

Q. Basic: What precautions are necessary when handling this compound in air-sensitive reactions?

Answer:

  • Moisture Control : Store under argon and use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the carboxylic acid group.
  • Iodine Leaching : Monitor reactions via TLC (silica, ethyl acetate/hexane) to detect free iodine (Rf ≈ 0.8). Quench excess I₂ with Na₂S₂O₃ if observed .

Q. Advanced: How does the electronic effect of the iodine substituent influence reactivity in cross-coupling reactions?

Answer:

  • Steric vs. Electronic Trade-offs : The 3-iodo group is meta-directing, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Heck, Suzuki).
  • Side Reactions : Competing protodeiodination occurs above 100°C. Mitigate by using low-temperature conditions (e.g., 60°C) and aryl iodides as coupling partners .

Q. Advanced: What strategies optimize the crystallization of this compound for structural studies?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to improve crystal quality. SHELXD identifies optimal conditions for twinned data sets .
  • Cocrystallization : Co-form with amines (e.g., piperazine) to stabilize hydrogen-bonded networks, enhancing diffraction resolution .

Properties

IUPAC Name

3-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMKANNXWUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82998-57-0
Record name 3-Iodo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82998-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methylbenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5XC5P433
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl-3-Iodo-4-methylbenzoate (3 g, 109 mmol, 1 eq) dissolved in MeOH (30 ml) was added sodium hydroxide (1.3 g, 327 mmol, 3 eq) followed by the addition of water (15 ml). The above solution was stirred at room temperature for 14 h. The solution was concentrated under vacuum, and then added water. The pH of the reaction was bought to 3 using Conc.HCl. The solid obtained was filtered and dried under vacuum. Yield: 2.7 g (96%). 1HNMR (400 MHz, DMSO-d6): δ 2.44 (s, 3H), 7.45 (d, J=8.00 Hz, 1H), 7.85 (d, J=3.18 Hz, 1H), 8.31 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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